Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate

Monoamine Oxidase Inhibition Neurodegeneration Enzyme Selectivity

Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate (CAS 885273-06-3) is a brominated oxazole derivative with the molecular formula C₁₂H₁₀BrNO₃ and a molecular weight of 296.12 g/mol. This heterocyclic building block features an oxazole core substituted at the C2 position with a 3-bromophenyl group and at the C4 position with an ethyl ester.

Molecular Formula C12H10BrNO3
Molecular Weight 296.12 g/mol
CAS No. 885273-06-3
Cat. No. B1464789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-bromophenyl)oxazole-4-carboxylate
CAS885273-06-3
Molecular FormulaC12H10BrNO3
Molecular Weight296.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=COC(=N1)C2=CC(=CC=C2)Br
InChIInChI=1S/C12H10BrNO3/c1-2-16-12(15)10-7-17-11(14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3
InChIKeyCUPGWRGWCGIVPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate (CAS 885273-06-3): Core Specifications and Procurement-Relevant Characteristics


Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate (CAS 885273-06-3) is a brominated oxazole derivative with the molecular formula C₁₂H₁₀BrNO₃ and a molecular weight of 296.12 g/mol . This heterocyclic building block features an oxazole core substituted at the C2 position with a 3-bromophenyl group and at the C4 position with an ethyl ester. The compound is primarily utilized as a versatile intermediate in medicinal chemistry and organic synthesis, with documented inhibitory activity against human monoamine oxidase B (MAO-B, IC₅₀ = 33 nM) and MAO-A (IC₅₀ = 1000 nM) [1]. Commercial suppliers typically offer this compound at purities ranging from 95% to 98%, with storage recommendations of sealed containers at 2–8°C .

Why Generic Substitution of Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate Is Not Feasible in Research and Development


Oxazole derivatives are not functionally interchangeable due to pronounced structure–activity relationship (SAR) dependencies on both the nature and position of aryl substituents. Reviews of oxazole-based medicinal chemistry establish that halogen substitution—particularly bromine—at the phenyl ring substantially enhances biological efficacy and target engagement relative to unsubstituted or differently halogenated analogs [1]. The meta-bromophenyl configuration of this compound confers distinct electronic and steric properties that influence binding to enzyme active sites, as demonstrated by its sub-micromolar inhibition of human MAO-B (IC₅₀ = 33 nM) [2]. Substituting this specific regioisomer with the para-bromo or ortho-bromo analog, or with a non-halogenated phenyl oxazole, would likely yield markedly different potency and selectivity profiles, undermining the reproducibility of structure-based drug discovery efforts. This SAR sensitivity necessitates the procurement of the exact CAS 885273-06-3 material to ensure fidelity to published experimental protocols and biological data.

Quantitative Differentiation of Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate Against Close Analogs


MAO-B vs. MAO-A Isoform Selectivity: Direct Comparative IC₅₀ Data

Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate exhibits significant selectivity for human MAO-B over MAO-A. The compound inhibits MAO-B with an IC₅₀ of 33 nM, whereas inhibition of MAO-A requires a 30-fold higher concentration (IC₅₀ = 1000 nM) [1]. This selectivity profile aligns with the class of 2-phenyloxazole-4-carboxamide derivatives, which have been reported to achieve MAO-B selectivity indices (Kᵢ MAO-A / Kᵢ MAO-B) exceeding 50 [2]. The meta-bromophenyl substitution likely contributes to this favorable binding interaction with the MAO-B active site.

Monoamine Oxidase Inhibition Neurodegeneration Enzyme Selectivity

Glycolate Oxidase Inhibition: A Distinct Target Engagement Profile

In addition to MAO inhibition, Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate demonstrates moderate inhibitory activity against mouse recombinant glycolate oxidase (GO), with an IC₅₀ of 39.9 µM [1]. While this potency is lower than its MAO-B activity, it represents a secondary target engagement that is not uniformly observed across all bromophenyl oxazole analogs. For comparison, known glycolate oxidase inhibitors such as 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole have been reported with IC₅₀ values in the low micromolar range [2]. The presence of the 3-bromophenyl substituent may be critical for this dual-target profile.

Glycolate Oxidase Hyperoxaluria Metabolic Disorders

Synthetic Versatility: Suzuki–Miyaura Cross-Coupling Enabled by Bromoaryl Handle

The 3-bromophenyl moiety serves as a robust handle for palladium-catalyzed Suzuki–Miyaura cross-coupling reactions. A 2022 study demonstrated that bromooxazole building blocks—including 2-, 4-, and 5-bromooxazoles—can be efficiently coupled under parallel synthesis conditions to generate diverse biaryl oxazole libraries on multigram scale [1]. In contrast, non-brominated ethyl oxazole-4-carboxylate (CAS 23012-14-8) lacks this intrinsic reactivity and requires additional functionalization steps to introduce a suitable leaving group [2]. The meta-bromine substitution pattern in the target compound may offer distinct electronic effects compared to ortho- or para-bromo isomers, potentially influencing coupling yields and regioselectivity.

Cross-Coupling Building Block Parallel Synthesis

Halogen Positioning Impact on Biological Activity: Meta-Bromo vs. Para-Bromo SAR

A comprehensive review of oxazole-based medicinal chemistry (2009–2025) highlights that halogen substitution on the phenyl ring markedly improves therapeutic efficacy, with bromine and electron-withdrawing groups consistently enhancing target engagement [1]. The meta-bromophenyl configuration of Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate (CAS 885273-06-3) distinguishes it from the para-bromo isomer (CAS 391248-23-0). While both isomers are commercially available, only the meta-substituted compound has publicly reported MAO-B IC₅₀ data (33 nM) [2], suggesting that the 3-position bromine may optimize binding interactions within the MAO-B active site. The ortho-bromo isomer (CAS 885274-67-9) is also commercially available but lacks comparable biological annotation, indicating an information gap that further reinforces the value of the data-rich 3-bromo analog.

Structure-Activity Relationship Halogen Bonding Oxazole Derivatives

Prioritized Research and Development Applications for Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate Based on Quantitative Evidence


MAO-B Inhibitor Lead Identification and SAR Expansion in Neurodegenerative Disease Programs

This compound serves as a validated starting point for developing selective MAO-B inhibitors, with an established IC₅₀ of 33 nM against human MAO-B and 30-fold selectivity over MAO-A [1]. It can be used directly in in vitro enzymatic assays to benchmark new analogs or as a scaffold for further derivatization via the ethyl ester at C4. The pre-existing data reduces the need for de novo target validation, making it an efficient choice for medicinal chemistry groups pursuing Parkinson's disease or other MAO-B-related indications [2].

Glycolate Oxidase Inhibition Studies for Hyperoxaluria and Metabolic Research

With an IC₅₀ of 39.9 µM against mouse recombinant glycolate oxidase [1], this compound can be employed as a tool molecule in studies of glyoxylate metabolism and calcium oxalate kidney stone formation. It provides a moderate-activity benchmark for GO inhibition and can be used in cellular or enzymatic assays to explore the role of GO in primary hyperoxaluria. The bromophenyl substitution may be critical for this activity, offering a structural handle for further optimization [2].

Diversification via Suzuki–Miyaura Cross-Coupling for Oxazole-Based Compound Libraries

The 3-bromophenyl group enables direct participation in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, allowing rapid generation of biaryl oxazole derivatives under parallel synthesis conditions [1]. This building block can be incorporated into library synthesis workflows to explore SAR around the C2 aryl position without requiring additional halogenation steps. The ethyl ester at C4 can be subsequently hydrolyzed to the carboxylic acid or reduced to the alcohol, further expanding chemical space [2].

Positional Isomer Benchmarking for Halogen-Dependent SAR Studies

As one of three commercially available bromophenyl oxazole-4-carboxylate positional isomers (meta-, para-, and ortho-bromo), this compound can be used in comparative studies to deconvolute the impact of halogen position on biological activity, solubility, and metabolic stability. The available MAO-B inhibition data (IC₅₀ = 33 nM) [1] provides a quantitative baseline against which the para- and ortho-bromo analogs can be experimentally evaluated, enabling systematic exploration of halogen bonding and steric effects in oxazole-based inhibitors [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.